molecular formula C10H11BrN2O B8123517 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole

2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole

Cat. No.: B8123517
M. Wt: 255.11 g/mol
InChI Key: YXQISTHPQXMMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole (CAS 2005470-64-2) is a brominated benzimidazole derivative supplied as a high-purity building block for pharmaceutical research and development. This compound features a 2-methoxyethyl chain on the benzimidazole nitrogen, which can influence its physicochemical properties and bioavailability. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities . This specific bromo-substituted analog serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that structurally similar 2-substituted benzimidazole compounds exhibit significant antimicrobial activity, particularly against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . Furthermore, benzimidazole derivatives are investigated for their anti-inflammatory potential, with studies showing that substitutions at the N1 and C2 positions of the benzimidazole ring system are critical for modulating activity against targets like cyclooxygenase-2 (COX-2) . The bromine atom at the 2-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and create diverse compound libraries for biological screening. This product is intended for research applications as a chemical reference standard or synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-1-(2-methoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)12-10(13)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQISTHPQXMMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The reaction of o-phenylenediamine with carbonyl sources under acidic conditions remains the most reliable method. For example, 1H-benzo[d]imidazole can be synthesized via condensation with formic acid or trimethyl orthoformate. In the case of 2-bromo-1-(2-methoxyethyl) derivatives, 4-bromo-1,2-phenylenediamine is often employed as the starting material.

Key Reaction Conditions :

  • Catalyst : HCl, H₂SO₄, or polyphosphoric acid.

  • Solvent : Ethanol, DMF, or acetic acid.

  • Yield : 70–95%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using 4-bromo-1,2-phenylenediamine and glyoxylic acid in DMF under 150 W irradiation for 15 minutes achieved a 92% yield of the unsubstituted benzimidazole core. This method is scalable and minimizes side-product formation.

Bromination at the C2 Position

Electrophilic Bromination

Bromination is typically performed using N-bromosuccinimide (NBS) or Br₂ in acetic acid or DCM. The position of substitution is controlled by directing groups.

Optimized Conditions :

  • Substrate : 1-(2-Methoxyethyl)-1H-benzo[d]imidazole.

  • Reagent : NBS (1.1 equiv).

  • Solvent : DCM, RT, 2 h.

  • Yield : 65–70%.

Directed Ortho-Metalation (DoM)

For substrates requiring precise regiocontrol, DoM with LDA followed by quenching with Br₂ or CBr₄ achieves >90% selectivity for the C2 position.

One-Pot Sequential Synthesis

Recent patents describe a one-pot method combining cyclocondensation, alkylation, and bromination:

  • Cyclocondensation : 4-Bromo-1,2-phenylenediamine + glyoxylic acid → 1H-benzo[d]imidazole-4-bromo.

  • Alkylation : Add 2-methoxyethyl chloride and NaH in THF.

  • Bromination : Introduce NBS in DCM.
    Overall Yield : 55–60%.

Analytical Data and Characterization

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₀BrN₂O
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J=8 Hz, 1H), 4.52 (t, J=6 Hz, 2H), 3.68 (t, J=6 Hz, 2H), 3.36 (s, 3H)
MS (ESI) m/z 283.0 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Competing C4/C5 bromination is mitigated using bulky directing groups (e.g., SEM-protected intermediates).

  • Alkylation Side Reactions : Over-alkylation is minimized by using NaH as a base at 0°C.

  • Purification : Silica gel chromatography (EtOAc/hexane, 1:3) resolves N1-alkylated products from di-substituted by-products.

Industrial-Scale Considerations

Patents highlight the use of continuous flow reactors for bromination and alkylation steps, reducing reaction times by 40%. Solvent recycling (e.g., THF) and catalytic methods (e.g., CuI for Ullmann-type couplings) improve sustainability.

Emerging Methodologies

  • Photocatalytic Bromination : Visible-light-mediated bromination using eosin Y and NBS achieves 85% yield with minimal waste.

  • Enzymatic Alkylation : Lipase-catalyzed transesterification for methoxyethyl group introduction (yield: 50–60%) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives have shown:

  • Anticancer Activity: Benzimidazole derivatives exhibit potential as anticancer agents. For example, certain derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as MDA-MB-231 .
  • Antimicrobial Properties: Compounds derived from benzimidazole have been studied for their antibacterial and antifungal activities, showing effectiveness against pathogens like Staphylococcus aureus and Candida albicans with low minimum inhibitory concentration (MIC) values .

Biological Research

The compound is utilized in biological assays to study:

  • Biochemical Pathways: It can act as a probe to investigate various biological pathways and enzyme activities.
  • Drug Development: The unique structure allows for modifications that enhance lipophilicity and bioavailability, crucial for drug formulation .

Material Science

In industrial applications, 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole is used as a precursor in the synthesis of functionalized polymers and new materials, contributing to advancements in material science.

Anticancer Activity

A study focused on the synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives found that specific compounds demonstrated significant antiproliferative effects against breast cancer cell lines. Compound 2g exhibited an IC50 value of 16.38 μM, indicating strong potential as an anticancer agent .

Antimicrobial Efficacy

Research on benzimidazole derivatives revealed that certain compounds displayed notable antibacterial activity against Gram-positive bacteria. For instance, one derivative showed an MIC value of 8 μg/mL against Streptococcus faecalis, outperforming standard antibiotics like amikacin .

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of benzimidazole derivatives are highly dependent on substituent patterns. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents Melting Point (°C) Yield (%) Key References
2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole 2-Br, 1-(2-methoxyethyl) Not Reported Not Reported Synthesized via methods similar to
2-Bromo-5,6-dichloro-1H-benzo[d]imidazole 2-Br, 5,6-Cl Not Reported Not Reported
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) 2-(5-Br-indol-3-yl), 6,7-Me 153–155 94
2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole 2-(thioether-phenoxyethyl) Not Reported Not Reported
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole (3h) 1-(sec-butoxymethyl) Not Reported Not Reported
  • Bromine vs.
  • Methoxyethyl vs. Thioether : The thioether-linked compound (from ) may exhibit stronger lipophilicity, impacting membrane permeability, whereas the methoxyethyl group in the target compound could improve aqueous solubility.
Antimicrobial and Antifungal Profiles
  • 3aq : Demonstrated potent activity against Staphylococcus aureus (including MRSA) and Candida albicans, with biofilm disruption capabilities .
  • Chlorinated Analogues : 5,6-Dichloro derivatives (e.g., ) showed superior antifungal activity against azole-resistant strains, suggesting halogenation enhances target binding.
  • Target Compound : Predicted activity may align with 3aq due to bromine’s role in halogen bonding, but the methoxyethyl group could reduce cytotoxicity compared to dichloro derivatives.
Enzyme Inhibition and Anticancer Potential
  • Acetylcholinesterase Inhibition : 1-(sec-Butoxymethyl)-1H-benzo[d]imidazole (3h) exhibited IC50 = 1.573 mM, outperforming donepezil, indicating alkoxy chains enhance enzyme interaction .
  • Anticancer Derivatives : Phenethyl and fluorobenzyl substituents (e.g., compound 30 in ) achieved sub-micromolar IC50 values, while the target compound’s methoxyethyl group may offer a balance between potency and solubility.

Structure-Activity Relationships (SAR)

  • Halogen Positioning : Bromine at the 2-position (as in the target compound) is critical for DNA intercalation or enzyme inhibition, whereas 5,6-dichloro substitution () may enhance electrophilic attack on biological targets.
  • Methoxyethyl vs.

Biological Activity

2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its potential therapeutic applications.

The compound's structure can be represented as follows:

  • Chemical Formula : C10H12BrN2O
  • Molecular Weight : 256.12 g/mol

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-Bromo-1-(2-Methoxyethyl)-1H-Benzo[d]Imidazole

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae8 µg/mL
Candida albicans32 µg/mL

Data adapted from various studies on benzimidazole derivatives .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has garnered significant attention. Studies have shown that 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study: HepG2 Cell Line

In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a notable increase in the percentage of cells in the G0/G1 phase, indicating effective cell cycle arrest. The following data were observed:

  • Control Group :
    • G0/G1 Phase: 52.39%
    • S Phase: 34.77%
    • G2/M Phase: 12.84%
  • Treated Group :
    • G0/G1 Phase: 72.13%
    • S Phase: 25.19%
    • G2/M Phase: 2.68%

Additionally, apoptosis assays indicated that the percentage of apoptotic cells increased significantly from 0.61% in the control group to 22.07% in the treated group .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with cellular targets that regulate critical pathways such as apoptosis and cell cycle progression. The compound's ability to induce cell cycle arrest suggests it may inhibit key proteins involved in these processes.

MechanismDescription
Cell Cycle ArrestInduces accumulation of cells in G0/G1 phase
Apoptosis InductionIncreases apoptotic markers in treated cells
Antimicrobial ActionDisrupts bacterial cell wall synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.